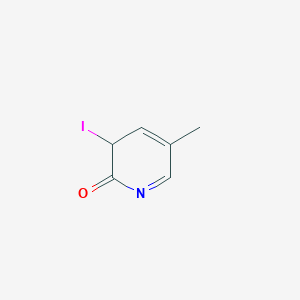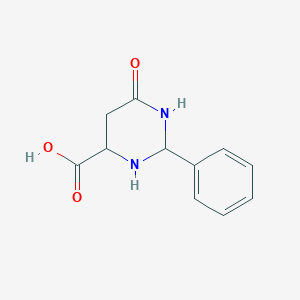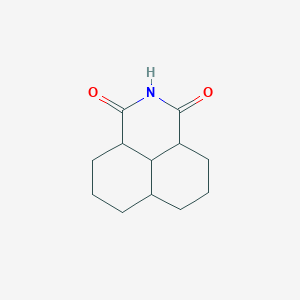
Decahydro-1,8-naphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a decahydro modification, enhancing its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decahydro-1,8-naphthalimide can be synthesized through an aromatic nucleophilic substitution reaction. This involves the reaction of 4-bromo-1,8-naphthalic anhydride with appropriate nucleophiles under controlled conditions . The reaction typically requires solvents like acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Decahydro-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalimide derivatives with varying degrees of hydrogenation .
Aplicaciones Científicas De Investigación
Decahydro-1,8-naphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Biology: Employed in cellular imaging and as a DNA-targeting agent in anticancer research.
Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the production of dyes for textiles and polymeric materials.
Mecanismo De Acción
The mechanism of action of decahydro-1,8-naphthalimide involves its interaction with molecular targets such as DNA and proteins. The compound’s photophysical properties allow it to bind to DNA, causing structural changes that can inhibit replication and transcription. This makes it a potent anticancer agent . Additionally, its fluorescent properties enable it to be used in cellular imaging, providing insights into cellular processes and structures .
Comparación Con Compuestos Similares
Decahydro-1,8-naphthalimide is unique compared to other 1,8-naphthalimide derivatives due to its enhanced stability and reactivity. Similar compounds include:
1,8-Naphthalimide: Known for its use in fluorescent dyes and chemosensors.
Naphthaladyn™ series: A library of 1,8-naphthalimide derivatives with potent biological activities.
Donor–acceptor substituted 1,8-naphthalimides: Used in organic light-emitting diodes and other optoelectronic applications.
These compounds share similar core structures but differ in their functional groups and applications, highlighting the versatility and adaptability of the 1,8-naphthalimide framework.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15) |
Clave InChI |
PBFKPCWZHTXKCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC3C2C(C1)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)
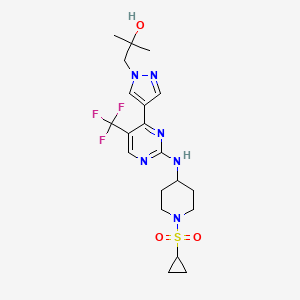
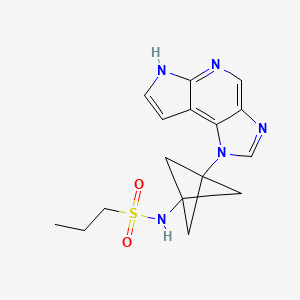
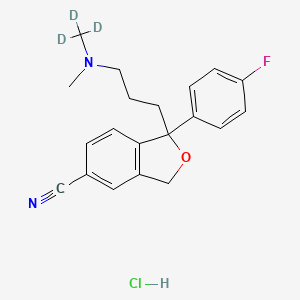
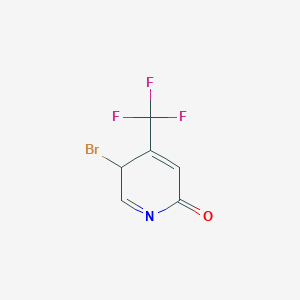
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
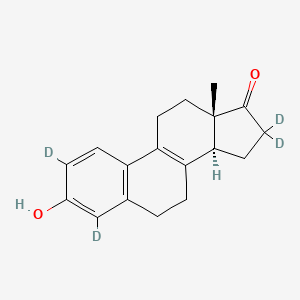

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)


![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
